molecular formula C20H23NO B1614085 4-Methyl-4'-piperidinomethyl benzophenone CAS No. 898770-97-3

4-Methyl-4'-piperidinomethyl benzophenone

Cat. No.: B1614085
CAS No.: 898770-97-3
M. Wt: 293.4 g/mol
InChI Key: MJYNQTOKIIJFCO-UHFFFAOYSA-N
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Description

4-Methyl-4’-piperidinomethyl benzophenone is a synthetic compound that belongs to the class of cathinones. It is known for its psychoactive properties and has gained popularity in the recreational drug market due to its stimulant and euphoric effects. The compound has a molecular formula of C20H23NO and a molecular weight of 293.4 g/mol .

Preparation Methods

The synthesis of 4-Methyl-4’-piperidinomethyl benzophenone can be achieved through various methods. One common approach involves the Friedel-Crafts acylation reaction, where a benzene ring is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . Another method involves the use of organometallic reagents, such as the Grignard reagent, to form a new carbon-carbon bond . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Methyl-4’-piperidinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles such as halides or amines.

Scientific Research Applications

4-Methyl-4’-piperidinomethyl benzophenone has various applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its effects on biological systems, including its interaction with neurotransmitter receptors and its potential as a psychoactive agent.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an analgesic or antidepressant.

    Industry: The compound is used in the development of new materials and coatings, as well as in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Methyl-4’-piperidinomethyl benzophenone involves its interaction with neurotransmitter receptors in the brain. It acts as a stimulant by increasing the release of dopamine and norepinephrine, leading to enhanced mood and increased energy levels . The compound’s molecular targets include dopamine transporters and norepinephrine transporters, which are involved in the regulation of neurotransmitter levels .

Comparison with Similar Compounds

4-Methyl-4’-piperidinomethyl benzophenone can be compared to other similar compounds, such as:

    4-Methylbenzophenone: This compound has a similar structure but lacks the piperidinomethyl group, resulting in different chemical and biological properties.

    4-Piperidinomethylbenzophenone: This compound has a similar structure but lacks the methyl group on the benzene ring, leading to variations in its reactivity and effects.

The uniqueness of 4-Methyl-4’-piperidinomethyl benzophenone lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(4-methylphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-16-5-9-18(10-6-16)20(22)19-11-7-17(8-12-19)15-21-13-3-2-4-14-21/h5-12H,2-4,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYNQTOKIIJFCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642674
Record name (4-Methylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-97-3
Record name (4-Methylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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